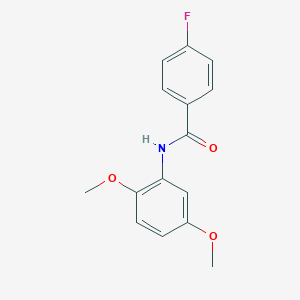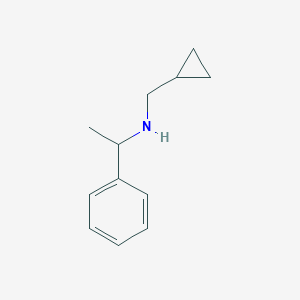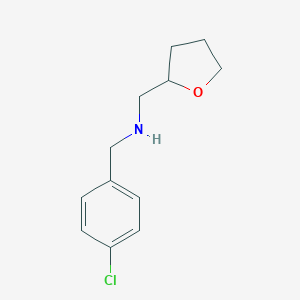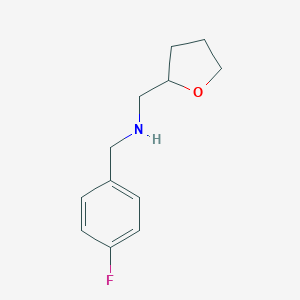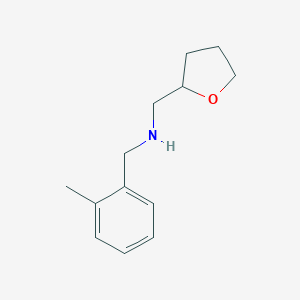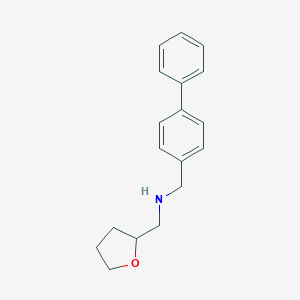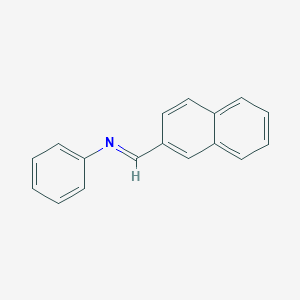
Benzenamine, N-(2-naphthalenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-(2-naphthalenylmethylene)-, also known as 2-[(naphthalen-2-yl)methylidene]aniline, is an organic compound with the molecular formula C20H15N. It is a yellow powder that is used in various scientific research applications due to its unique properties.
作用机制
The mechanism of action of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is not fully understood. However, it is believed that it acts by binding to metal ions and forming a complex that can undergo redox reactions. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It has also been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
One of the advantages of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in lab experiments is its fluorescent properties, which make it easy to detect and quantify. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is that it can be toxic in high doses and can cause harm to living organisms.
未来方向
There are many future directions for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research. One area of interest is the development of new metal complexes for catalytic applications. Another area of interest is the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- as a photosensitizer for the treatment of cancer. Additionally, there is potential for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action and potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
Conclusion:
In conclusion, Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is an organic compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
合成方法
The synthesis of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- can be achieved through various methods. One of the most common methods is the condensation of Benzenamine, N-(2-naphthalenylmethylene)-naphthol with aniline in the presence of an acid catalyst. Another method is the reaction of Benzenamine, N-(2-naphthalenylmethylene)-naphthaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.
科学研究应用
Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It is also used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a photosensitizer for the production of singlet oxygen in photodynamic therapy.
属性
CAS 编号 |
18263-29-1 |
|---|---|
产品名称 |
Benzenamine, N-(2-naphthalenylmethylene)- |
分子式 |
C17H13N |
分子量 |
231.29 g/mol |
IUPAC 名称 |
1-naphthalen-2-yl-N-phenylmethanimine |
InChI |
InChI=1S/C17H13N/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H |
InChI 键 |
LOWCAGPWRWKNKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





